molecular formula C12H12O B14040855 Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one

Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one

Cat. No.: B14040855
M. Wt: 172.22 g/mol
InChI Key: SQHHJTCSYZUHBU-UHFFFAOYSA-N
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Description

Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one (CAS 13351-26-3), also known as 8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one, is a tricyclic organic compound with the molecular formula C12H12O and a molecular weight of 172.22 g/mol . This compound serves as a key synthetic intermediate for the development of novel cholinesterase inhibitors targeting neurodegenerative diseases . Researchers functionalize the core benzobicyclo[3.2.1]octene skeleton to create diverse libraries of amine, oxime, ether, and acyl derivatives . These derivatives are evaluated as potent and selective inhibitors of both human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical pharmacological targets in Alzheimer's disease treatment . The benzobicyclo[3.2.1]octane framework is a recognized structural motif found in biologically active natural compounds and pharmaceuticals, making this ketone a valuable building block in medicinal chemistry and organic synthesis . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

tricyclo[6.3.1.02,7]dodeca-2,4,6-trien-9-one

InChI

InChI=1S/C12H12O/c13-12-6-5-8-7-11(12)10-4-2-1-3-9(8)10/h1-4,8,11H,5-7H2

InChI Key

SQHHJTCSYZUHBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2CC1C3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • Oxidation of cycloheptatriene : Cycloheptatriene is oxidized using selenium dioxide (SeO2) in the presence of potassium dihydrogen phosphate (KH2PO4) and water under reflux conditions to afford tropone as an intermediate in moderate yield (~45%).
Step Reagents & Conditions Product Yield (%)
Oxidation SeO2, KH2PO4, H2O, 1,4-dioxane, reflux Tropone (2) 45

Reduction to Cycloheptadienol

  • Tropone is reduced with sodium borohydride (NaBH4) in methanol/water at 0 °C to give 3,5-cycloheptadienol in good yield (~68%).
Step Reagents & Conditions Product Yield (%)
Reduction NaBH4, MeOH/H2O, 0 °C 3,5-Cycloheptadienol (3) 68

Intramolecular Photochemical Cyclization

  • The 3,5-cycloheptadienol undergoes intramolecular photochemical [2+2] cycloaddition under ultraviolet irradiation to form a mixture of endo and exo bicyclo[3.2.0]hept-6-en-3-ol diastereomers in a 2.2:1 ratio.
Step Conditions Product(s) Diastereomeric Ratio (endo:exo)
Photochemical cyclization UV irradiation, inert atmosphere Bicyclo[3.2.0]hept-6-en-3-ol (4) 2.2:1

Oxidation to Ketone

  • The alcohol mixture is oxidized using pyridinium chlorochromate (PCC) to yield bicyclo[3.2.0]hept-6-en-3-one (5) in high yield (~92%).
Step Reagents & Conditions Product Yield (%)
Oxidation PCC, CH2Cl2 Bicyclo[3.2.0]hept-6-en-3-one (5) 92

Selective Reduction to Endo Alcohol

  • Selective reduction of the ketone 5 with lithium aluminum hydride (LiAlH4) or L-Selectride (lithium tri-sec-butylborohydride) is employed to enrich the endo diastereomer. LiAlH4 affords a 9:1 endo:exo ratio, while L-Selectride gives almost exclusively the endo isomer due to steric hindrance directing hydride attack.
Reducing Agent Endo:Exo Ratio Notes
LiAlH4 9:1 Cost-effective, practical selectivity
L-Selectride ~100:1 More expensive, higher selectivity

Esterification to Benzoate Derivatives

  • The enriched endo-bicyclo[3.2.0]hept-6-en-3-ol is esterified with benzoyl chloride derivatives to form endo-bicyclo[3.2.0]hept-6-en-3-yl benzoates (6) in moderate to good yields (65–85%).
Product Benzoyl Substituent (R) Reaction Time (h) Yield (%) Melting Point (°C)
6a NO2 1.5 85 115–116
6b Br 2.0 83 104–105
6c H 3.0 65 Oil
6d Me 3.0 74 55–57
6e OMe 4.0 72 59–61

Note: The esterification products serve as analogs and intermediates related to the benzo-substituted bicyclic ketones.

Structural Confirmation and Characterization

  • The endo configuration of the bicyclic products was confirmed by single-crystal X-ray diffraction analysis, showing the benzoate moiety oriented toward the double bond, consistent with the endo stereochemistry.
  • Characterization techniques included IR spectroscopy, proton and carbon-13 nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS).
  • The selective reduction and stereochemistry were supported by detailed 1H NMR analysis, where olefinic protons of the endo isomer appear at lower field compared to the exo isomer.

Summary Table of Preparation Steps

Step No. Transformation Reagents/Conditions Yield (%) Key Notes
1 Cycloheptatriene → Tropone SeO2, KH2PO4, reflux, 1,4-dioxane 45 Oxidation step
2 Tropone → 3,5-Cycloheptadienol NaBH4, MeOH/H2O, 0 °C 68 Reduction of ketone to alcohol
3 Cycloheptadienol → Bicycloheptenol UV irradiation, inert atmosphere Photochemical cyclization
4 Alcohol mixture → Ketone PCC oxidation 92 Oxidation to bicyclic ketone
5 Ketone → Endo alcohol LiAlH4 or L-Selectride reduction Selective reduction to endo isomer
6 Alcohol → Benzoate ester Benzoyl chloride, esterification 65–85 Formation of benzoate derivatives

Chemical Reactions Analysis

Types of Reactions

Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Bromination Selectivity

Benzo[6,7]bicyclo[3.2.1]oct-6-en-3-one undergoes selective α-bromination using phenyltrimethylammonium tribromide (PTT) in tetrahydrofuran (THF), yielding diaxial 2,4-dibromoketone. The selectivity is attributed to THF stabilizing Br₃⁻ and buffering liberated HBr, preventing acid-sensitive side reactions .

Table 1: Bromination Outcomes

Compound Reagent Solvent Major Product Reference
This compound PTT THF Diaxial 2,4-dibromoketone
Bicyclo[3.2.1]octan-3-one NBS CCl₄ Axial 2-bromoketone
Favorskii Rearrangement Behavior

The benzo derivative exhibits rapid Favorskii ring contraction under basic conditions (NaOMe/MeOH), whereas non-aromatic analogs like 2-bromobicyclo[3.2.1]octan-3-one predominantly undergo halide displacement. The aromatic ring stabilizes the enolate intermediate via inductive withdrawal and destabilizes solvolysis pathways, favoring rearrangement . Bishomoantiaromaticity in intermediates (e.g., zwitterion 9) further accelerates cyclopropanone formation in the benzo compound .

Table 2: Favorskii Reaction Comparison

Compound Conditions Major Pathway Reference
2-Bromothis compound NaOMe/MeOH Ring contraction
2-Bromobicyclo[3.2.1]octan-3-one NaOMe/MeOH Halide displacement
Deuteration Kinetics

Both this compound and bicyclo[3.2.1]octan-3-one exchange two α-hydrogens rapidly (within 2 minutes) in CD₃OD/NaOCH₃, with the remaining two exchanging slowly (~6 hours). This similarity suggests comparable acidities of α-hydrogens, though steric or electronic effects from the benzene ring may modulate intermediate stabilization .

Table 3: Deuteration Rates

Compound Fast Exchange (H) Slow Exchange (H) Reference
This compound 2 2
Bicyclo[3.2.1]octan-3-one 2 2

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